2-Benzylsulfonyl-4,6-dinitrobenzonitrile
Description
2-Benzylsulfonyl-4,6-dinitrobenzonitrile is a nitroaromatic compound characterized by a benzene ring substituted with a benzylsulfonyl group at position 2, two nitro groups at positions 4 and 6, and a nitrile group at position 1.
Properties
IUPAC Name |
2-benzylsulfonyl-4,6-dinitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O6S/c15-8-12-13(17(20)21)6-11(16(18)19)7-14(12)24(22,23)9-10-4-2-1-3-5-10/h1-7H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFRYZAVSLGLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC(=CC(=C2C#N)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylsulfonyl-4,6-dinitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro groups at the desired positions. This is followed by the introduction of the benzylsulfonyl group through a sulfonylation reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and sulfonylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Benzylsulfonyl-4,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The benzylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Benzylsulfonyl-4,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 2-Benzylsulfonyl-4,6-dinitrobenzonitrile exerts its effects involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the benzylsulfonyl group can interact with various enzymes and proteins. These interactions can lead to the inhibition of certain biological pathways, making the compound of interest for drug development and other applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to three related molecules:
2-Hydroxy-4,6-dinitrobenzonitrile
- Structure : Differs by replacing the benzylsulfonyl group with a hydroxyl (-OH) group.
- Properties: The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the hydrophobic benzylsulfonyl substituent.
2-Methoxy-4,6-dimethylbenzenesulfonyl Chloride
- Structure : Shares a sulfonyl group but features methoxy (-OCH₃) and methyl (-CH₃) groups instead of nitro and nitrile substituents.
- Properties :
- The electron-donating methoxy and methyl groups reduce ring electron deficiency, increasing stability toward electrophilic substitution.
- The sulfonyl chloride group is highly reactive, enabling use as a synthetic intermediate, whereas the benzylsulfonyl group in the target compound may confer steric hindrance or metabolic resistance .
- Molecular Weight : Lower molar mass (234.7 g/mol) compared to 2-benzylsulfonyl-4,6-dinitrobenzonitrile (estimated >300 g/mol due to additional nitro and benzyl groups).
2,4,6-Trinitrotoluene (TNT)
- Structure : Lacks sulfonyl and nitrile groups but shares nitro substituents.
- Properties :
- TNT’s explosive nature arises from nitro group density, while the sulfonyl and nitrile groups in this compound may alter its thermal stability and detonation sensitivity.
- Environmental degradation pathways of TNT yield compounds like 2-hydroxy-4,6-dinitrobenzonitrile, suggesting analogous breakdown mechanisms for the target compound .
Table 1: Comparative Analysis of Structural and Functional Attributes
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Key Properties |
|---|---|---|---|---|
| This compound | C₁₄H₉N₃O₆S | ~367.3 (estimated) | Benzylsulfonyl, nitro, nitrile | High electron deficiency, low solubility |
| 2-Hydroxy-4,6-dinitrobenzonitrile | C₇H₃N₃O₅ | 225.1 | Hydroxyl, nitro, nitrile | Moderate polarity, TNT degradation |
| 2-Methoxy-4,6-dimethylbenzenesulfonyl chloride | C₉H₁₁ClO₃S | 234.7 | Methoxy, methyl, sulfonyl chloride | Reactive intermediate, lower stability |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 227.1 | Nitro, methyl | Explosive, environmental contaminant |
Research Findings and Analytical Insights
- Environmental Behavior : The benzylsulfonyl group in this compound may slow microbial degradation compared to hydroxylated analogs, as seen in TNT degradation studies .
- Analytical Detection : Techniques like ¹H-NMR and HPLC-SPE-NMR/TOF-MS (used for TNT residues) could identify this compound’s unique sulfonyl and nitrile signals, aiding in environmental monitoring .
- Toxicity Profile : Nitroaromatic compounds are often mutagenic; the benzylsulfonyl group’s bulkiness might mitigate bioactivity compared to smaller substituents like hydroxyl or methoxy groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
